

G140: A Technical Guide to the Inhibition of the cGAS-STING Pathway

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of **G140**, a potent and selective small-molecule inhibitor of the cyclic GMP-AMP synthase (cGAS). While not a direct inhibitor of the Stimulator of Interferon Genes (STING) protein, **G140** effectively abrogates the entire cGAS-STING signaling cascade by targeting its origin point. This document details the mechanism of action of **G140**, presents its inhibitory activity through structured quantitative data, outlines key experimental protocols for its evaluation, and visualizes the core biological and experimental frameworks.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system, tasked with detecting the presence of cytosolic double-stranded DNA (dsDNA)—a key indicator of pathogenic invasion or cellular damage.[1] The cascade begins when cGAS recognizes and binds to dsDNA.[2] This binding event triggers a conformational change in cGAS, activating its enzymatic function to synthesize the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[1][3]

2',3'-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[4][5] This binding activates STING, causing it to dimerize and translocate from the ER to the Golgi apparatus.[1][6] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][5] Activated TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6]



Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines, culminating in a robust immune response.[1][2]



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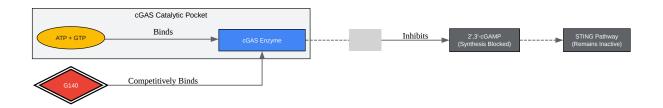
Figure 1: The cGAS-STING signaling pathway.

G140: Mechanism of Action

G140 is a potent and selective small-molecule inhibitor of human cGAS.[5] Its mechanism of action is direct and competitive.[4] Co-crystallization studies have revealed that **G140** targets the catalytic pocket of the human cGAS enzyme.[4] By occupying this pocket, **G140** directly competes with the natural substrates, ATP and GTP, thereby preventing the synthesis of 2',3'-cGAMP.[4][7]

This action effectively decouples the detection of cytosolic dsDNA from the activation of the downstream STING-mediated immune response. By halting the production of the essential second messenger, **G140** prevents STING activation, TBK1 and IRF3 phosphorylation, and the subsequent expression of type I interferons.[5]





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Figure 2: Competitive inhibition of cGAS by G140.

Quantitative Data on G140 Activity

G140 demonstrates high potency against human cGAS with significant selectivity over its murine counterpart. In cellular models, it effectively inhibits the pathway at sub-micromolar to low-micromolar concentrations while exhibiting low cellular toxicity, providing a favorable therapeutic window.[1][8]



Parameter	Target / Cell Line	Value	Reference(s)
Biochemical IC50	Human cGAS (h- cGAS)	14.0 nM	[1][8]
Murine cGAS (m-cGAS)	442 nM	[1][8]	
Cellular IC50	Human THP-1 Monocytes	1.70 μΜ	[1][8][9]
Primary Human Macrophages	0.86 μΜ	[1][9]	
Cell Viability LD50	Human THP-1 Monocytes	>100 μM	[1]

Table 1: Inhibitory

Potency and

Cytotoxicity of G140.

IC50 (Half-maximal

inhibitory

concentration) is the

concentration of G140

required to inhibit 50%

of cGAS activity or

pathway signaling.

LD50 (Lethal dose,

50%) is the dose

required to kill 50% of

the cell population.

Key Experimental Protocols

The following protocols are representative methodologies for evaluating the activity of cGAS inhibitors like **G140**.

In Vitro Biochemical cGAS Activity Assay



Objective: To determine the biochemical IC₅₀ of **G140** against purified, recombinant human cGAS.

Principle: This assay directly measures the enzymatic production of 2',3'-cGAMP by recombinant cGAS in the presence of its substrates (ATP, GTP) and a DNA activator. The amount of cGAMP produced is quantified, typically via methods like LC-MS/MS or a commercially available ELISA kit.[9]

Methodology:

- Reaction Setup: In a microplate, combine recombinant human cGAS protein, a DNA activator (e.g., Herring Testes DNA), and assay buffer.
- Inhibitor Addition: Add **G140** across a range of concentrations (e.g., 10-point serial dilution) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
- Initiate Reaction: Start the enzymatic reaction by adding a mixture of ATP and GTP. Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
- Reaction Quench: Stop the reaction, often by heat inactivation or addition of EDTA.
- cGAMP Quantification: Measure the concentration of 2',3'-cGAMP in each well using a suitable detection method.
- Data Analysis: Calculate the percentage of inhibition at each **G140** concentration relative to the vehicle control. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular cGAS Inhibition Assay (IFN-β Readout)

Objective: To determine the cellular IC₅₀ of **G140** in a relevant human cell line (e.g., THP-1 monocytes).

Principle: This assay measures the ability of **G140** to inhibit cGAS within a cellular context. Cells are stimulated with a dsDNA agonist to activate the pathway, and the inhibition of a key downstream product, such as IFN-β mRNA or secreted protein, is quantified.[1]

Methodology:

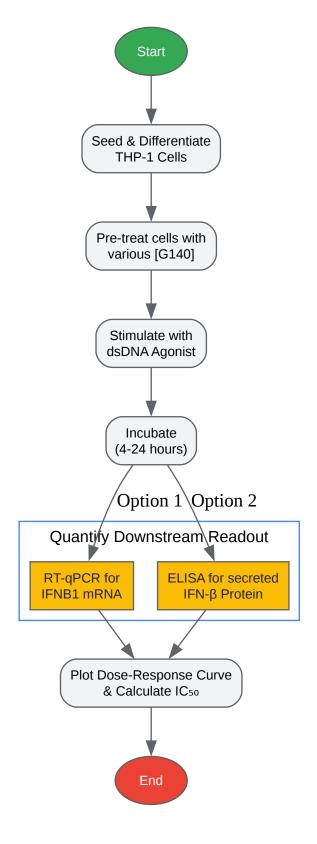
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- Cell Culture: Seed human THP-1 monocytes in a multi-well plate. For adherent cells, differentiate with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
- Inhibitor Pre-treatment: Pre-treat the cells with a range of **G140** concentrations for 1-2 hours.
- Pathway Stimulation: Activate the cGAS-STING pathway by transfecting the cells with a dsDNA agonist (e.g., Herring Testes DNA or a synthetic dsDNA oligonucleotide like ISD). Include an unstimulated control.[7][10]
- Incubation: Incubate the cells for a period sufficient to allow for gene expression and protein secretion (e.g., 4-6 hours for mRNA, 18-24 hours for secreted protein).
- Readout Quantification:
 - mRNA Level: Harvest the cells, extract total RNA, and perform RT-qPCR to quantify the relative expression of the IFNB1 gene, normalizing to a housekeeping gene.[5]
 - Protein Level: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
- Data Analysis: Normalize the readout to the stimulated vehicle control. Plot the normalized response against **G140** concentration to determine the cellular IC50 value.





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Figure 3: Workflow for cellular cGAS inhibition assay.



Western Blot Analysis of Pathway Phosphorylation

Objective: To visually confirm **G140**'s inhibitory effect on the phosphorylation of key signaling proteins downstream of cGAS.

Principle: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation. Inhibition of cGAS by **G140** should lead to a dose-dependent reduction in the phosphorylation of STING, TBK1, and IRF3 upon dsDNA stimulation.[7]

Methodology:

- Cell Treatment: Treat cells (e.g., PMA-differentiated THP-1) with vehicle or varying concentrations of G140, followed by stimulation with a dsDNA agonist as described in the cellular assay.
- Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
- SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for phosphorylated proteins (p-STING, p-TBK1, p-IRF3).
 - Also, probe separate blots or strip and re-probe the same blot with antibodies for the total forms of these proteins (STING, TBK1, IRF3) and a loading control (e.g., GAPDH or β-Actin) to confirm equal protein loading.



- Detection: Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Compare the band intensities for the phosphorylated proteins in G140-treated samples to the stimulated vehicle control. A decrease in the p-protein/total protein ratio indicates pathway inhibition.

Conclusion

G140 is a well-characterized, potent, and specific inhibitor of human cGAS.[4][5] Its mechanism, involving direct competition with ATP/GTP in the enzyme's catalytic pocket, effectively halts the production of 2',3'-cGAMP and arrests the downstream STING-mediated inflammatory cascade.[1][4] With high potency in cellular models and a favorable toxicity profile, **G140** serves as an indispensable tool for basic research into the cGAS-STING pathway and stands as a valuable lead compound for the development of novel therapeutics targeting a range of autoimmune and inflammatory disorders.[1][4]

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